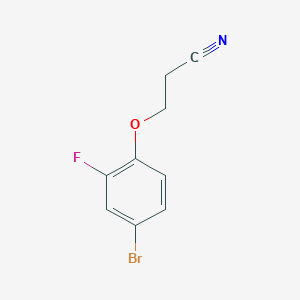
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C₉H₇BrFNO. It is a fluorinated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2-fluorophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromopropanenitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phenoxypropanenitriles.
Oxidation: Products include carboxylic acids or their derivatives.
Reduction: Products include primary amines or other reduced compounds.
Applications De Recherche Scientifique
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromo-2-chloro-phenoxy)propanenitrile
- 3-(4-Bromo-2-methyl-phenoxy)propanenitrile
- 3-(4-Bromo-2-nitro-phenoxy)propanenitrile
Uniqueness
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the combination of bromine and fluorine allows for selective interactions with biological targets, making it useful in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7BrFNO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
3-(4-bromo-2-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2 |
Clé InChI |
GSLDGQGPBPTOQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


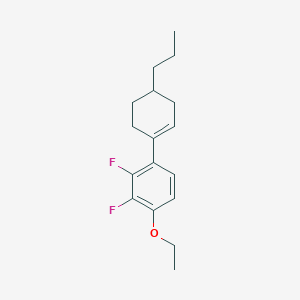
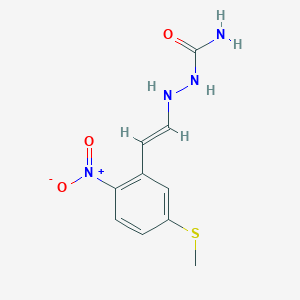
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)

![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
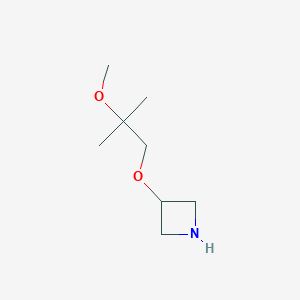
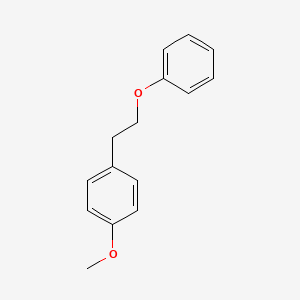


![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
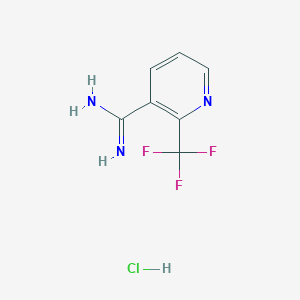
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
